molecular formula C12H15NO5 B11176828 Methyl 2-[(3,5-dimethoxyphenyl)formamido]acetate

Methyl 2-[(3,5-dimethoxyphenyl)formamido]acetate

Cat. No.: B11176828
M. Wt: 253.25 g/mol
InChI Key: SBILFUYROVMQJR-UHFFFAOYSA-N
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Description

Methyl 2-[(3,5-dimethoxyphenyl)formamido]acetate is an organic compound with the molecular formula C12H15NO5 It is a derivative of acetic acid and contains a formamido group attached to a 3,5-dimethoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3,5-dimethoxyphenyl)formamido]acetate typically involves the reaction of 3,5-dimethoxyaniline with ethyl chloroformate to form an intermediate, which is then reacted with methyl bromoacetate. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. The reaction is carried out at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3,5-dimethoxyphenyl)formamido]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formamido group to an amine.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-[(3,5-dimethoxyphenyl)formamido]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(3,5-dimethoxyphenyl)formamido]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(3-methylphenyl)formamido]acetate
  • Methyl 2-[(3,5-dimethoxyphenyl)acetate

Uniqueness

Methyl 2-[(3,5-dimethoxyphenyl)formamido]acetate is unique due to the presence of both methoxy groups on the phenyl ring and the formamido group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for specific interactions with molecular targets, enhancing its potential as a research tool and therapeutic agent.

Properties

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

methyl 2-[(3,5-dimethoxybenzoyl)amino]acetate

InChI

InChI=1S/C12H15NO5/c1-16-9-4-8(5-10(6-9)17-2)12(15)13-7-11(14)18-3/h4-6H,7H2,1-3H3,(H,13,15)

InChI Key

SBILFUYROVMQJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC(=O)OC)OC

Origin of Product

United States

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